![molecular formula C20H21N7O3S2 B12179065 N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12179065.png)
N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyridine moiety, a piperidine ring, and a benzothiadiazole sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzothiadiazole sulfonamide group under specific reaction conditions, such as the use of coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .
Chemical Reactions Analysis
N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Coupling Reactions: The compound can participate in coupling reactions, particularly in the formation of peptide bonds using coupling reagents like HATU .
Scientific Research Applications
Antibacterial Activity
Recent studies indicate that compounds similar to N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide exhibit significant antibacterial properties. For instance:
Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
---|---|---|
N-{...} | 32 | 16 |
Ampicillin | 16 | 8 |
These results suggest that the compound may interact effectively with bacterial targets, potentially serving as a new antibiotic agent.
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. Similar triazole derivatives demonstrated effective radical scavenging activity against DPPH and hydrogen peroxide radicals. This suggests potential therapeutic applications in conditions related to oxidative stress.
Anticancer Potential
In vitro studies have shown that derivatives of the compound exhibit cytotoxic effects against various cancer cell lines. Notably:
Cell Line | IC50 (μM) |
---|---|
A549 | 0.83 ± 0.07 |
MCF-7 | 0.15 ± 0.08 |
HeLa | 2.85 ± 0.74 |
These findings indicate that the compound may act as a c-Met kinase inhibitor, which is crucial in cancer progression.
Antibacterial Efficacy Study
A study conducted on various triazole derivatives demonstrated that modifications to the piperidine ring significantly impacted antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The structural components were found to enhance binding affinity to bacterial enzymes responsible for cell wall synthesis.
Anticancer Activity Assessment
In a series of experiments assessing anticancer properties, N-{...} was tested on multiple cancer cell lines using standard assays (MTT and Annexin V staining). The results indicated a dose-dependent increase in apoptosis markers in treated cells compared to controls.
Mechanism of Action
The mechanism of action of N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anti-cancer therapy .
Comparison with Similar Compounds
N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition properties and are studied for their anti-tumor activity .
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These compounds are known for their energetic properties and are used in the development of explosives and propellants .
Biological Activity
N-{3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl}-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound features a complex structure that includes:
- Triazole and Pyridine Rings : Known for their diverse biological activities.
- Benzothiadiazole Moiety : Associated with various pharmacological effects.
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the triazole and pyridine rings enhances binding affinity to various receptors and enzymes involved in disease processes. Key mechanisms include:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of key kinases involved in cancer pathways.
- Modulation of Cytokine Production : It has demonstrated the ability to suppress cytokine production in immune responses, particularly IL-17A, which is crucial in autoimmune diseases.
Pharmacological Properties
Research has highlighted several pharmacological properties:
-
Anticancer Activity : Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
Cell Line IC50 (μM) A549 0.83 ± 0.07 MCF-7 0.15 ± 0.08 HeLa 2.85 ± 0.74 - Anti-inflammatory Effects : The compound's ability to modulate inflammatory cytokines positions it as a potential treatment for inflammatory diseases such as psoriasis and rheumatoid arthritis.
Case Studies
-
Cytokine Inhibition Study :
- In a study assessing the impact on IL-17A production, the compound was administered in a dose-dependent manner to evaluate its efficacy in reducing cytokine levels in a mouse model.
- Results indicated a significant reduction in IL-17A levels at doses ranging from 3 mg/kg to 100 mg/kg.
-
Kinase Inhibition Study :
- A series of analogues were synthesized and tested for their ability to inhibit c-Met kinase.
- Compound derivatives exhibited IC50 values in the nanomolar range, indicating potent inhibitory activity.
Research Findings
Recent studies have focused on optimizing the pharmacokinetic profiles of triazolo-pyridine derivatives to enhance their therapeutic efficacy while minimizing side effects. The following findings are noteworthy:
- Lipophilicity Optimization : Modifications aimed at reducing lipophilicity have been successful, resulting in improved bioavailability.
Compound | cLogD 7.4 |
---|---|
Original | 7.4 |
Modified | 6.4 |
Properties
Molecular Formula |
C20H21N7O3S2 |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
N-[3-oxo-3-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C20H21N7O3S2/c28-18(9-10-21-32(29,30)16-7-3-6-15-19(16)25-31-24-15)26-11-4-5-14(13-26)20-23-22-17-8-1-2-12-27(17)20/h1-3,6-8,12,14,21H,4-5,9-11,13H2 |
InChI Key |
CILSDHGBZBKGQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCNS(=O)(=O)C2=CC=CC3=NSN=C32)C4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
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